molecular formula C14H23NO B12702815 Tapentadol impurity A CAS No. 953400-57-2

Tapentadol impurity A

カタログ番号: B12702815
CAS番号: 953400-57-2
分子量: 221.34 g/mol
InChIキー: KWTWDQCKEHXFFR-FZMZJTMJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol impurity A involves several steps, starting from the basic chemical structure of Tapentadol. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: Tapentadol impurity A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products: The major products formed from these reactions include various oxidation and reduction products, which are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

作用機序

The mechanism of action of Tapentadol impurity A is closely related to that of Tapentadol. Tapentadol acts as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor, providing analgesic effects .

類似化合物との比較

Uniqueness: Tapentadol impurity A is unique in its specific chemical structure, which is a byproduct of Tapentadol synthesis. Its presence and quantification are crucial for ensuring the purity and safety of Tapentadol formulations .

生物活性

Tapentadol is a centrally acting analgesic that combines opioid agonist properties with norepinephrine reuptake inhibition. Its impurities, particularly Tapentadol Impurity A, are of significant interest due to their potential effects on pharmacological activity, safety, and efficacy. Understanding the biological activity of this compound is crucial for ensuring drug quality and patient safety.

Chemical Structure and Properties

Tapentadol is chemically characterized as (–)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methylpropyl)phenol hydrochloride. Impurity A is a byproduct formed during the synthesis of Tapentadol and may possess distinct biological activities that could influence the overall pharmacodynamics of the drug.

Biological Activity Overview

Research has shown that impurities in pharmaceutical compounds can significantly affect their biological activity. The specific biological activities of this compound are not extensively documented; however, insights can be drawn from studies on Tapentadol itself and general principles regarding drug impurities.

Tapentadol primarily exerts its analgesic effects through:

  • μ-opioid receptor (MOR) agonism : Binding affinity for MOR has been reported with Ki values indicating strong binding capabilities (0.096 µM in rats) .
  • Norepinephrine reuptake inhibition : It inhibits norepinephrine reuptake with a Ki value of 0.48 µM, contributing to its analgesic effects .

The impact of impurities like this compound on these mechanisms is not fully elucidated but could potentially alter the drug's efficacy or safety profile.

Stability and Purity Assessment

A validated stability-indicating liquid chromatography (LC) method has been developed for the simultaneous estimation of Tapentadol and its process-related impurities, including Impurity A. This method demonstrated high specificity and sensitivity, with an R² value exceeding 0.999 for quantification . The presence of impurities can lead to variations in drug stability and effectiveness, making their assessment critical.

Case Studies and Research Findings

  • Stability Studies : Research indicates that Tapentadol maintains stability under various conditions, which is essential for minimizing impurity formation during storage . The degradation pathways of Tapentadol can provide insights into how impurities like Impurity A might form.
  • Pharmacokinetics : Studies involving the pharmacokinetics of Tapentadol in animal models show significant differences in absorption and bioavailability when impurities are present. For instance, formulations designed to enhance bioavailability have demonstrated altered pharmacokinetic profiles .
  • Toxicological Assessments : Toxicological evaluations have noted central nervous system (CNS) effects associated with Tapentadol use, including potential risks linked to impurities. Adverse effects such as hallucinations and convulsions have been reported in post-marketing surveillance . Understanding how this compound may contribute to these effects is vital for risk assessment.

Data Summary Table

Parameter Tapentadol This compound
Molecular Weight 271.4 g/molVaries based on structure
Primary Mechanism μ-opioid receptor agonismUnknown; potential modification of activity
Ki (MOR) 0.096 µM (rat)Not established
Ki (Norepinephrine) 0.48 µMNot established
Stability Stable under various conditionsPotential instability due to formation during synthesis
CNS Effects Yes (e.g., sedation, hallucinations)Unknown; potential contribution to adverse effects

特性

CAS番号

953400-57-2

分子式

C14H23NO

分子量

221.34 g/mol

IUPAC名

3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol

InChI

InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14-/m0/s1

InChIキー

KWTWDQCKEHXFFR-FZMZJTMJSA-N

異性体SMILES

CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C

正規SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。